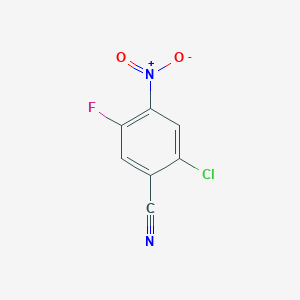

2-Chloro-5-fluoro-4-nitrobenzonitrile

描述

2-Chloro-5-fluoro-4-nitrobenzonitrile is a polysubstituted aromatic compound with the chemical formula C₇H₂ClFN₂O₂. Its structure, featuring a nitrile group, a nitro group, and two different halogen atoms (chlorine and fluorine) on a benzene (B151609) ring, makes it a molecule of considerable interest in synthetic organic chemistry. The specific arrangement of these functional groups offers a unique combination of reactivity and potential for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 183325-39-5 |

| Molecular Formula | C₇H₂ClFN₂O₂ |

| Molecular Weight | 200.55 g/mol |

| Melting Point | 84-85 °C |

| Boiling Point (Predicted) | 312.0 ± 42.0 °C |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ |

Halogenated nitrobiphenyls are a class of organic compounds that have played a crucial role in the development of advanced organic synthesis. Their utility often stems from the presence of multiple reactive sites, which allows for a variety of chemical modifications. The synthesis of polychlorinated biphenyls (PCBs), for instance, can be achieved through methods like the Suzuki-coupling, a palladium-catalyzed cross-coupling reaction. nih.gov This approach offers high selectivity and good yields, making it a valuable tool for creating complex biphenyl (B1667301) structures. nih.gov

The reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitution reactions has been a subject of study to understand their chemical behavior. nih.gov The insights gained from such research are crucial for designing synthetic routes to new materials and biologically active molecules. The synthesis of these compounds often involves multi-step processes, and the development of efficient and selective methods remains an active area of research.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established roles of structurally similar compounds. Halogenated nitroaromatic compounds are widely recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comgoogle.com For instance, the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid is an important intermediate for synthesizing kinase inhibitors and anticancer agents. nbinno.com

The presence of halogen atoms in drug candidates can significantly enhance their biological activity and pharmacokinetic properties. nih.gov Halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes in biological systems. nih.gov The nitrile group is also a versatile functional group that can be converted into other functionalities or can be part of a pharmacophore in bioactive molecules. Therefore, the research rationale for a molecule like this compound is its potential as a versatile building block for the synthesis of novel, biologically active compounds. Its multiple functional groups offer several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery.

The academic research interest in a compound like this compound would likely encompass several key areas. A primary objective would be the development of efficient and scalable synthetic routes to the molecule itself. Given its polysubstituted nature, achieving high yields and regioselectivity would be a significant focus.

A further scope of research would involve exploring the reactivity of its various functional groups. For example, studies might investigate the selective substitution of the halogen atoms, the reduction of the nitro group to an amine, or the transformation of the nitrile group into other functionalities. Such studies would be crucial for understanding how this molecule can be best utilized as a building block in the synthesis of more complex target molecules.

The ultimate objective of academic research on this compound would be to leverage its unique chemical properties for the creation of novel compounds with potential applications in medicinal chemistry, materials science, or agrochemistry. This would involve designing and synthesizing new molecules derived from this starting material and evaluating their properties and potential utility. While direct research on this specific compound is limited, the broader context of halogenated nitroaromatics in organic synthesis strongly suggests its potential as a valuable tool for chemical innovation.

Structure

3D Structure

属性

分子式 |

C7H2ClFN2O2 |

|---|---|

分子量 |

200.55 g/mol |

IUPAC 名称 |

2-chloro-5-fluoro-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H2ClFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H |

InChI 键 |

KYSRRQCCBNHRBW-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C#N |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluoro 4 Nitrobenzonitrile

Historical Perspective on the Synthesis of Substituted Benzonitriles and Related Aromatic Systems

The synthesis of substituted benzonitriles and other polysubstituted benzenes has historically relied on classical electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov These methods, while foundational, often present challenges in controlling regioselectivity, especially in molecules with multiple substituents. For many years, the construction of such complex aromatic systems involved multi-step sequences to introduce or modify functional groups on the benzene (B151609) ring. rsc.org

Historically, the introduction of a nitrile group often involved methods such as the Sandmeyer or Rosenmund-von Braun reactions, which utilize diazonium salts or aryl halides, respectively. These classical approaches have been instrumental in the development of synthetic organic chemistry. Over time, more advanced techniques have emerged, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer greater efficiency and control. rsc.org

Classical and Contemporary Synthetic Pathways to 2-Chloro-5-fluoro-4-nitrobenzonitrile

The synthesis of this compound can be approached through various classical and contemporary synthetic routes. A plausible retrosynthetic analysis would involve the sequential introduction of the chloro, fluoro, nitro, and cyano groups onto a benzene ring. The order of these introductions is crucial due to the directing effects of the substituents.

Strategies for Nitration and Halogenation of Benzonitrile (B105546) Precursors

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.orgyoutube.comyoutube.com Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com The position of nitration is directed by the substituents already present on the ring. For instance, in a substituted benzonitrile, the cyano group is a deactivating, meta-directing group. However, the presence of other activating or deactivating groups will influence the final position of the nitro group.

Halogenation, another key electrophilic aromatic substitution reaction, is used to introduce chlorine and fluorine atoms onto the aromatic ring. masterorganicchemistry.com Chlorination is often achieved using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. libretexts.org Direct fluorination of aromatic rings is highly exothermic and can be explosive, so indirect methods are often preferred. libretexts.org These can include the use of specialized fluorinating agents or a Schiemann reaction involving a diazonium salt.

A relevant example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, where 2-chloro-4-fluorotoluene (B151448) is subjected to mixed acid nitration. google.com Similarly, the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) has been demonstrated. patsnap.com

Regioselective Introduction of Chloro and Fluoro Moieties on the Aromatic Ring

Achieving the desired regiochemistry for the chloro and fluoro substituents is a significant challenge. The directing effects of the substituents must be carefully considered. For instance, starting with a para-substituted precursor could direct the incoming groups to the desired ortho and meta positions.

One strategy involves the use of directing groups to control the position of halogenation. beilstein-journals.orgnih.gov For example, a strongly activating group can direct incoming electrophiles to the ortho and para positions. After the desired substitutions are complete, this directing group can be removed or converted into another functional group.

Recent advances have focused on developing more regioselective methods, including catalyst-tuned electrophilic chlorination. acs.org Boron-directed benzannulation is another modern technique for accessing fluoroalkyl-substituted aromatic compounds with high regioselectivity. nih.govacs.org

Functional Group Interconversions Leading to the Nitrile Moiety

The nitrile group can be introduced at various stages of the synthesis through functional group interconversions. researchgate.netvanderbilt.edu One of the most common methods is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide.

Another approach is the dehydration of a primary amide. Reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) can be used for this conversion. libretexts.org Additionally, the conversion of an aldehyde to a nitrile can be achieved by first forming an aldoxime, which is then dehydrated. google.com

Modern methods for nitrile synthesis include palladium-catalyzed cyanation of aryl halides or triflates, which has become a popular and efficient method for preparing substituted aromatic nitriles. researchgate.net

| Precursor Functional Group | Reagents for Conversion to Nitrile | Reaction Name/Type |

| Primary Amine (-NH₂) | 1. NaNO₂, HCl (diazotization) 2. CuCN | Sandmeyer Reaction |

| Primary Amide (-CONH₂) | SOCl₂, P₂O₅, or POCl₃ | Dehydration |

| Aldehyde (-CHO) | 1. NH₂OH·HCl 2. Dehydrating agent | Via Aldoxime |

| Aryl Halide (-X) | Zn(CN)₂, Pd catalyst | Palladium-catalyzed Cyanation |

Directed Aromatic Functionalization Approaches in the Synthesis of this compound

Directed aromatic functionalization provides powerful strategies for the regioselective synthesis of polysubstituted aromatics. beilstein-journals.orgnih.gov One prominent method is directed ortho-metalation (DoM), where a functional group on the aromatic ring directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl anion can then react with an electrophile to introduce a new substituent. beilstein-journals.orgnih.gov

In the context of synthesizing this compound, a strategically placed directing group could facilitate the introduction of the chloro or fluoro substituents at specific positions. For example, an amide or a protected alcohol could direct metalation to an ortho position, which could then be quenched with a chlorinating or fluorinating agent.

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Exchange on the Benzonitrile Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including halides, onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orguomustansiriyah.edu.iqchemistrysteps.combyjus.compressbooks.pub The presence of a nitro group, particularly in the ortho or para position to a leaving group (like a halogen), strongly activates the ring towards nucleophilic attack.

A potential SNAr strategy for synthesizing this compound could involve a precursor with a different halogen at either the 2- or 5-position. For example, if a precursor such as 2,5-dichloro-4-nitrobenzonitrile were available, a nucleophilic fluorinating agent could potentially displace one of the chlorine atoms. The regioselectivity of this displacement would depend on the relative activation provided by the nitro and cyano groups. A patent describes the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-chloro-4-nitrobenzonitrile (B1360291) via fluorination substitution. google.com

| Activating Group | Position Relative to Leaving Group | Effect on SNAr |

| Nitro (-NO₂) | Ortho or Para | Strong Activation |

| Cyano (-CN) | Ortho or Para | Activation |

| Carbonyl (-C=O) | Ortho or Para | Activation |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety. Key areas of focus include the use of greener reagents, alternative solvents, and catalytic methods to reduce waste and energy consumption.

One of the primary considerations in the synthesis of nitroaromatic compounds is the nitration step, which traditionally employs a hazardous mixture of concentrated nitric acid and sulfuric acid. Green alternatives to this process are actively being explored. For instance, the use of solid acid catalysts or milder nitrating agents can significantly reduce the environmental footprint. Catalytic systems, such as MoO3–SiO2 with N2O5 as the nitrating agent, have shown promise in the nitration of halogenated benzenes, offering a potential route for a more sustainable synthesis. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional syntheses often utilize chlorinated solvents, which are associated with environmental and health concerns. The exploration of greener solvents, such as ionic liquids or even water-based systems for nitration reactions, is an active area of research. nih.gov For example, chemo- and regioselective nitration of aromatics has been demonstrated in aqueous nitric acid, eliminating the need for a co-acid and organic solvent. nih.gov

Furthermore, the principles of atom economy and waste reduction are central to green chemistry. Synthetic routes that minimize the formation of byproducts and allow for the recycling of catalysts and solvents are preferred. For instance, processes that enable the recovery and reuse of nitrating agents or the acid medium contribute to a more sustainable manufacturing process. patsnap.com The use of photochemical methods for nitration, employing UV radiation, also represents a green chemical approach by potentially reducing the need for harsh chemical reagents. researchgate.net

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability for this compound

The table below presents a hypothetical comparative analysis based on typical outcomes for similar reactions, highlighting the trade-offs between different potential synthetic strategies.

| Synthetic Route | Starting Material | Key Steps | Typical Yield (%) | Selectivity | Scalability Challenges |

| Route A | 2-Chloro-5-fluorobenzonitrile | Nitration | Moderate to High | Good to Excellent | Control of reaction exotherm, handling of mixed acids. |

| Route B | 2-Chloro-5-fluoro-4-aminobenzonitrile | Diazotization, Sandmeyer Reaction | Moderate | High | Handling of diazonium salts, potential for side reactions. |

| Route C | 2-Chloro-5-fluorotoluene | Nitration, Oxidation, Cyanation | Low to Moderate (overall) | Moderate | Multiple steps, purification at each stage, potential for low overall efficiency. |

The scalability of any synthetic route is a critical factor. Processes that involve hazardous reagents, high pressures, or extreme temperatures are generally more challenging and costly to implement on an industrial scale. Continuous flow chemistry is emerging as a scalable and safer alternative to traditional batch processing for nitration reactions, offering better control over reaction parameters and reducing the risks associated with handling highly reactive intermediates.

Ultimately, the choice of the optimal synthetic route for this compound will depend on a careful evaluation of these factors, balancing the desire for high yield and selectivity with the practical considerations of cost, safety, and environmental impact.

Chemical Reactivity and Transformation of 2 Chloro 5 Fluoro 4 Nitrobenzonitrile

Overview of Reactive Sites and Potential Functional Group Interconversions within 2-Chloro-5-fluoro-4-nitrobenzonitrile

The chemical behavior of this compound is governed by the electronic properties of its substituents. The nitro (-NO2) and nitrile (-CN) groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. The halogen atoms (-F and -Cl) are also electron-withdrawing by induction but can be weak resonance donors. This combination of groups renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic attack.

The primary reactive sites within the molecule are:

Aromatic Carbons Bearing Halogens (C2 and C5): These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro and nitrile groups.

The Nitro Group (-NO2): The nitrogen atom is electrophilic and the entire group can be reduced to various other nitrogen-containing functionalities, such as nitroso, hydroxylamino, or amino groups.

The Nitrile Group (-CN): The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack, leading to hydrolysis or reduction.

Potential functional group interconversions include the substitution of the halogen atoms, the reduction of the nitro group, and the hydrolysis or reduction of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is the most probable reaction pathway for this molecule, proceeding via a two-step addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on an electron-deficient ring carbon, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.org For this reaction to occur, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org

In typical SNAr reactions, the nitro group itself is generally not the leaving group; it functions as a potent activating group. wikipedia.org Displacement of a nitro group (denitration) is less common than halide displacement but can be achieved under specific conditions, for instance, using fluoride (B91410) ions. However, given the presence of two halogen atoms as potential leaving groups, the substitution of the nitro group is considered an unlikely reaction pathway under most nucleophilic conditions. Its primary role remains the activation of the ring towards the displacement of the chloro and fluoro substituents.

The regioselectivity of SNAr reactions on this compound is determined by the positions of the halogens relative to the activating nitro and nitrile groups.

The chloro group is at the C2 position, which is ortho to the nitrile group and meta to the nitro group.

The fluoro group is at the C5 position, which is ortho to the nitro group and meta to the nitrile group.

The nitro group is a significantly stronger activating group for SNAr than the nitrile group. wikipedia.org Because the fluoro group at C5 is positioned ortho to the powerful nitro activating group, this site is expected to be the most reactive towards nucleophilic attack. The chloro group at C2 is activated only by the weaker nitrile group in its ortho position and is meta to the nitro group, which offers no resonance stabilization to the Meisenheimer complex. libretexts.org

Furthermore, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. uomustansiriyah.edu.iq The high electronegativity of fluorine withdraws electron density from the attached carbon, making it more electrophilic and susceptible to attack. This electronic effect generally outweighs the stronger carbon-fluorine bond strength, leading to a common reactivity trend of F > Cl > Br > I for the leaving group in SNAr. uomustansiriyah.edu.iqresearchgate.net

Therefore, nucleophilic attack is predicted to occur selectively at the C5 position, displacing the fluoride ion. This is consistent with findings for analogous compounds like 3-chloro-4-fluoronitrobenzene, where the fluorine atom para to the nitro group is displaced in preference to the chlorine atom meta to it. researchgate.net

| Position | Leaving Group | Activating Group (Ortho/Para) | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| C5 | Fluorine (-F) | Nitro (-NO2) | High | Activated by the strongly electron-withdrawing nitro group in the ortho position. Fluorine's high electronegativity enhances the electrophilicity of the carbon center. |

| C2 | Chlorine (-Cl) | Nitrile (-CN) | Low | Activated by the weaker nitrile group and meta to the strong nitro activator, providing less stabilization for the reaction intermediate. |

The nitrile group can be transformed through hydrolysis under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack by water, eventually yielding a carboxylic acid after passing through an amide intermediate. chemguide.co.ukchemistrysteps.com

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide which is then further hydrolyzed to a carboxylate salt. openstax.org

These reactions typically require heating and harsh conditions, which could potentially lead to competing SNAr reactions if a nucleophile other than water or hydroxide is present. chemguide.co.uk

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

The aromatic ring of this compound is exceptionally deactivated towards electrophilic aromatic substitution (EAS). msu.edu All four substituents—nitro, nitrile, chloro, and fluoro—are electron-withdrawing and act as deactivating groups, making the ring much less reactive than benzene (B151609) itself. libretexts.orgwikipedia.org The nitro and nitrile groups are particularly potent deactivators. libretexts.org Consequently, standard EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under normal conditions. Forcing such a reaction would require extremely harsh conditions that would likely result in the decomposition of the molecule.

Reduction Chemistry of the Nitro and Nitrile Moieties in this compound

Both the nitro and nitrile groups can be reduced, and the possibility of selective reduction offers important synthetic pathways.

The nitro group is readily reduced to a primary amino group using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H2 over Pd/C or Pt) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). commonorganicchemistry.com Notably, chemoselective reduction is possible. For instance, tin(II) chloride (SnCl2) is known to reduce aromatic nitro groups to amines while leaving other reducible groups, including nitriles and halogens, unaffected. stackexchange.com

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, often under more vigorous conditions than those required for nitro group reduction. calvin.edu

Selective reduction of one group in the presence of the other is a key consideration. Due to the higher reactivity of the nitro group towards many reducing agents, it is often possible to selectively reduce it to an amine while leaving the nitrile group intact. stackexchange.comresearchgate.net

| Functional Group | Transformation | Typical Reagents | Product Functional Group | Selectivity Notes |

|---|---|---|---|---|

| Nitro (-NO2) | Reduction | H2/Pd/C; Fe/HCl; SnCl2 | Amine (-NH2) | Can be selectively reduced in the presence of a nitrile using reagents like SnCl2. stackexchange.com |

| Nitrile (-CN) | Reduction | LiAlH4; H2/Raney Ni (harsher conditions) | Aminomethyl (-CH2NH2) | Requires strong reducing agents; reduction of the nitro group may occur concurrently. |

| Nitrile (-CN) | Hydrolysis | H3O+ (heat); NaOH(aq) (heat) | Carboxylic Acid (-COOH) | Harsh conditions may promote side reactions like SNAr. chemguide.co.uk |

| Aryl Halide (-F, -Cl) | Nucleophilic Substitution | Various Nucleophiles (e.g., R-NH2, R-OH) | Varies with Nucleophile | Fluorine at C5 is the most likely site of substitution. |

Oxidation Reactions of this compound

The direct oxidation of the aromatic ring or the nitrile group of this compound is not commonly reported in the reviewed literature. Instead, related transformations often involve the oxidation of precursor molecules to generate similar structures. For instance, a patented method describes the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid through a multi-step process starting from 2-chloro-4-fluorotoluene (B151448). This process involves photochlorination, nitration, and a final hydrolysis-oxidation step. google.com In this sequence, the oxidation transforms a dichloromethyl group into a carboxylic acid, rather than oxidizing the nitrile-containing parent compound directly. google.com Another related synthesis involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) using reagents like chromium trioxide (CrO₃) in sulfuric acid to produce 2-fluoro-4-nitrobenzoic acid, which is then converted through several steps to a benzonitrile (B105546) derivative. google.com These examples suggest that while the direct oxidation of this compound is not a primary transformation pathway, oxidation reactions are crucial in synthesizing closely related intermediates where a methyl or modified methyl group is converted to a carboxylic acid.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net The presence of the chloro substituent provides a reactive site for these transformations, enabling the synthesis of a diverse range of substituted aromatic compounds.

Palladium-catalyzed reactions are pivotal in modern organic synthesis, allowing for the formation of C-C bonds with high efficiency. libretexts.orgrsc.org The chloro group on the this compound ring serves as a leaving group, facilitating coupling with various partners.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron compound with an aryl halide. libretexts.orgresearchgate.net While specific examples detailing the use of this compound in Suzuki couplings were not prevalent in the searched literature, the general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org The reactivity of aryl chlorides in this reaction is well-established, making this a plausible transformation for this substrate. researchgate.net

The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes. wikipedia.orgyoutube.comorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne would proceed by replacing the chlorine atom with the alkyne group, providing a direct route to complex internal alkynes. youtube.com Such reactions are valuable in the synthesis of pharmaceuticals and organic materials. wikipedia.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a key method for vinylation of aryl rings. organic-chemistry.orgmdpi.com The reaction of this compound with an alkene like an acrylate (B77674) would result in the substitution of the chlorine atom with the vinyl group, yielding a cinnamate (B1238496) derivative. mdpi.com

The following table summarizes the expected outcomes and typical conditions for these palladium-catalyzed reactions with this compound as the substrate, based on general principles of these well-established reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Expected Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | Biaryl nitrile |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ with CuI co-catalyst | Triethylamine or Diisopropylamine | Arylalkyne |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ or PdCl₂ with a phosphine ligand | Triethylamine or K₂CO₃ | Substituted alkene (Stilbene or Cinnamate derivative) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly versatile for synthesizing anilines and their derivatives. researchgate.net The chloro group in this compound is susceptible to substitution via this methodology. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu). researchgate.net

By reacting this compound with various primary or secondary amines under Buchwald-Hartwig conditions, a wide array of N-substituted 5-fluoro-4-nitro-2-aminobenzonitrile derivatives can be synthesized. While direct literature on this specific substrate is sparse, related amination reactions on activated aryl chlorides, such as 2-chloro-5-nitrobenzoic acid, have been successfully performed even without a catalyst under microwave assistance, suggesting the feasibility of such transformations. nih.gov

| Amine Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-Alkyl/Aryl-5-fluoro-4-nitro-2-aminobenzonitrile |

| Secondary Amine (R₂NH) | Pd(OAc)₂ / Xantphos | NaOt-Bu | Dioxane | N,N-Dialkyl/Aryl-5-fluoro-4-nitro-2-aminobenzonitrile |

| Heteroarylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-Heteroaryl-5-fluoro-4-nitro-2-aminobenzonitrile |

Derivatization Strategies and Analogue Synthesis Based on this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its multiple functional groups offer distinct reactivity, allowing for sequential and selective modifications. It is frequently employed in the synthesis of kinase inhibitors, which are a significant class of therapeutic agents. nih.goved.ac.uknih.gov

One of the primary derivatization strategies involves the reduction of the nitro group to an amine. This transformation yields 5-amino-2-chloro-4-fluorobenzonitrile, which introduces a new nucleophilic site. This amino group can then undergo a variety of reactions, such as acylation, sulfonylation, or serve as a nucleophile in further coupling reactions to build more elaborate structures.

The chloro and fluoro substituents are also key sites for modification. As discussed, the chloro group is readily displaced via palladium-catalyzed cross-coupling reactions. nih.gov The fluorine atom, while generally less reactive than chlorine in such reactions, can also be substituted under specific conditions or can be retained to modulate the electronic properties and metabolic stability of the final compound. researchgate.net

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up additional avenues for derivatization. For example, the synthesis of novel phthalic-based anticancer tyrosine kinase inhibitors often involves the reaction of amine-containing fragments with acid chlorides to form amide bonds. nih.gov The strategic use of this compound allows for the introduction of a substituted aniline (B41778) core structure, which is common in many kinase inhibitors.

A typical synthetic sequence might involve:

Cross-coupling reaction at the C2-chloro position to introduce a desired aryl or alkyl group.

Reduction of the nitro group at C4 to an aniline.

Further functionalization of the resulting amino group to complete the synthesis of the target analogue.

This modular approach enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Fluoro 4 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-5-fluoro-4-nitrobenzonitrile

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques to unambiguously assign the signals.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups, and the electronegative fluoro (-F) group.

The proton ortho to the strongly electron-withdrawing nitro group (H-3) is expected to be the most deshielded, thus appearing at the lowest field. The proton positioned between the chloro and fluoro substituents (H-6) will also be deshielded, but likely to a lesser extent.

The coupling between the two aromatic protons (H-3 and H-6) would typically result in a doublet for each, however, due to coupling with the ¹⁹F nucleus, these signals will be further split. The proton at H-3 will exhibit a meta coupling to H-6 and a longer-range coupling to the fluorine at C-5. The proton at H-6 will show a meta coupling to H-3 and a larger ortho coupling to the fluorine at C-5. This will result in complex splitting patterns, likely a doublet of doublets for each proton.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.20 - 8.40 | d | ⁴JH-F ≈ 2-4 |

| H-6 | 7.80 - 8.00 | d | ³JH-F ≈ 6-8 |

Note: The predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are determined by the nature of the directly attached and neighboring functional groups. The carbon bearing the cyano group (C-1) and the carbons attached to the electronegative substituents (C-2, C-4, C-5) are expected to be significantly downfield.

The carbon atoms will also exhibit coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant (¹JC-F, ²JC-F, ³JC-F) being dependent on the number of bonds separating the carbon and fluorine atoms. The C-5 carbon, directly attached to the fluorine, will show a large one-bond coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JC-F, Hz) |

| C-CN | 115 - 120 | ~³JC-F ≈ 3-5 |

| C-Cl | 130 - 135 | ~³JC-F ≈ 4-6 |

| C-H (at C3) | 125 - 130 | ~²JC-F ≈ 20-25 |

| C-NO₂ | 145 - 150 | ~²JC-F ≈ 15-20 |

| C-F | 155 - 160 | ¹JC-F ≈ 250-270 |

| C-H (at C6) | 120 - 125 | ~²JC-F ≈ 25-30 |

| C1 | 110 - 115 | ~⁴JC-F ≈ 1-3 |

Note: Predicted values are based on established substituent effects and data for similar aromatic compounds.

The ¹⁹F NMR spectrum will provide specific information about the fluorine substituent. A single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. This signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-3).

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-6, confirming their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the signals of the carbons to which they are directly attached. Cross-peaks would be observed between the H-3 signal and the C-3 signal, and between the H-6 signal and the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the H-3 proton would be expected to show correlations to C-1, C-2, C-4, and C-5. The H-6 proton would show correlations to C-1, C-2, C-4, and C-5. These correlations are crucial for definitively assigning the quaternary carbon signals.

X-ray Crystallography and Solid-State Characterization of this compound

Polymorphism and Solid-State Forms of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific studies focused on the polymorphism and distinct solid-state forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science, as different polymorphs can exhibit varied physical and chemical properties. However, at present, there are no publicly available research findings, crystallographic data, or detailed analyses pertaining to the potential polymorphic behavior of this specific compound.

Consequently, information regarding different crystal lattices, the conditions that might favor the formation of one polymorph over another, or the comparative physicochemical properties of any such forms of this compound is not available. The existing data on related molecular structures, such as 2-chloro-4-nitrobenzoic acid, have shown evidence of polymorphism, suggesting that substituted nitrobenzonitriles could potentially exhibit this phenomenon. researchgate.netrsc.org However, direct experimental evidence for this compound is absent in the current body of scientific literature.

Further research, including comprehensive solid-state screening and crystallographic studies, would be necessary to determine if this compound can exist in multiple polymorphic forms and to characterize their respective structures and properties.

Computational and Theoretical Studies of 2 Chloro 5 Fluoro 4 Nitrobenzonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular structure and properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations (such as Hartree-Fock) are commonly used. DFT, particularly with hybrid functionals like B3LYP, has proven effective for balancing computational cost and accuracy in predicting the properties of aromatic compounds. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals.

For a molecule like 2-Chloro-5-fluoro-4-nitrobenzonitrile, these methods would be used to first find the most stable geometric arrangement of its atoms (geometry optimization) and then to calculate a wide range of electronic and spectroscopic properties.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis of this compound

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive and easily polarizable.

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO is anticipated to be distributed across the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Computational studies on similar nitroaromatic compounds confirm this pattern. For instance, calculations on related molecules show that electronic transitions often involve the promotion of an electron from a HOMO orbital with π-character on the ring to a LUMO orbital with π*-character centered on the nitro and cyano moieties.

Table 1: Conceptual Frontier Orbital Properties for an Analogous Nitroaromatic Compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating potential |

| LUMO Energy | -3.4 eV | Indicates electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Correlates with chemical stability and reactivity |

Charge Distribution, Electrostatic Potentials, and Molecular Reactivity Descriptors

The distribution of electron density within this compound dictates its reactive behavior. The presence of highly electronegative substituents (Cl, F, O, N) creates a non-uniform charge distribution. This can be visualized using a Molecular Electrostatic Potential (MEP) map.

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the oxygen atoms of the nitro group and the nitrogen of the cyano group. Positive potentials would likely be concentrated on the hydrogen atoms of the benzene ring.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Key Molecular Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. Theoretical calculations for a related compound, 3-chloro-4-fluoronitrobenzene, show a strong correlation between computed and experimental values, suggesting the method's applicability. prensipjournals.com The chemical shifts for this compound would be influenced by the electron-withdrawing effects of the chloro, fluoro, nitro, and cyano groups.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor. A study on 2-chloro-5-nitrobenzonitrile (B92243) demonstrated that calculated vibrational assignments, based on Potential Energy Distribution (PED), align well with experimental FT-IR and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl and C-F stretching modes. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions between different molecular orbitals. nih.gov The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions, with the lowest energy transition likely being the HOMO → LUMO transition. scielo.org.za

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, including determining reaction pathways and predicting selectivity.

Transition State Analysis and Energy Profiles for Transformations of this compound

To understand how this compound transforms during a chemical reaction, computational chemists can map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along the reaction coordinate.

By calculating the energies of all these species, a potential energy surface or reaction profile can be constructed. This profile reveals the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state. The step with the highest activation energy is the rate-determining step of the reaction. This type of analysis is crucial for understanding reaction kinetics and optimizing reaction conditions.

Computational Insights into Regioselectivity and Stereoselectivity in Reactions Involving this compound

Many reactions can potentially yield multiple products. Computational modeling can predict which product is most likely to form (regioselectivity or stereoselectivity). In the case of this compound, a key reaction type would be nucleophilic aromatic substitution (S_N_Ar).

The benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro and cyano groups. A nucleophile could potentially attack the carbon atoms bonded to the chlorine or fluorine atoms. Computational methods can help predict the preferred site of attack. By analyzing the charge distribution and the coefficients of the LUMO on the ring carbons, researchers can determine which carbon is more electrophilic and thus more susceptible to attack. The reaction pathways for substitution at both positions can be modeled, and the activation energies for each path can be compared. The pathway with the lower activation energy will be the favored one, thus predicting the regioselectivity of the reaction.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Direct molecular dynamics (MD) simulation studies for this compound are not extensively documented in peer-reviewed literature. However, based on its molecular structure, the nature of its intermolecular interactions can be predicted through theoretical principles. The molecule's functionality, featuring nitro, cyano, chloro, and fluoro groups, dictates the potential for a variety of non-covalent interactions that would govern its behavior in a condensed phase.

These interactions would include:

Dipole-dipole interactions: The strong electron-withdrawing nature of the nitro (-NO₂), cyano (-CN), fluoro (-F), and chloro (-Cl) substituents creates a significant molecular dipole moment. These permanent dipoles would lead to strong electrostatic interactions between adjacent molecules.

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π stacking: The aromatic benzene ring allows for potential stacking interactions between molecules, contributing to the stability of a condensed-phase structure.

MD simulations, were they to be performed, would aim to model the collective motion of an ensemble of these molecules over time. Such simulations could provide data on bulk properties like density, viscosity, and diffusion coefficients, as well as detailed information on the preferred orientation and association of molecules, all stemming from the fundamental intermolecular forces at play.

Structure-Property Relationship Studies for this compound and its Derivatives

The relationship between the structure of an aromatic compound and its chemical properties is a cornerstone of physical organic chemistry. For this compound, the identity and position of each substituent on the benzene ring critically influence its electronic and reactive characteristics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these relationships. utexas.edu

Studies on various substituted benzonitriles reveal clear trends that can be extrapolated to this compound. The substituents—chloro, fluoro, nitro, and cyano—are all electron-withdrawing, which significantly impacts the electron density distribution of the aromatic ring and the properties of the cyano group.

Research on the effect of fluoro substituents on the C–CN bond activation of benzonitriles by nickel complexes has shown that the position of the fluorine atom is critical. acs.org The stability of the resulting complexes is strongly dependent on the presence of ortho-fluoro substituents, with a stabilization energy of approximately -6.6 kcal/mol per ortho-F group. acs.org In contrast, meta-fluoro substituents have a much smaller stabilizing effect of about -1.8 kcal/mol. acs.org This "ortho-fluoro effect" highlights the profound influence of substituent placement on reactivity. acs.orgacs.org

Similarly, other electron-withdrawing groups like trifluoromethyl (CF₃) also show a stabilizing effect, while electron-donating groups like methyl (CH₃) are destabilizing in similar chemical transformations. acs.org The polarization of the C–CN bond is a key factor; as the bond becomes more polarized by electron-withdrawing groups, the stability of certain reaction intermediates increases. acs.org

For this compound, all four substituents pull electron density from the ring. This cumulative effect would make the aromatic ring highly electron-deficient and influence the vibrational frequencies of the molecule, a property that can be probed by computational vibrational analysis. nih.govfrontiersin.org

The table below summarizes the expected influence of each substituent on the properties of the benzene ring, based on established principles from studies on related molecules.

| Substituent | Position | Expected Effect on Aromatic Ring |

| -Cl | 2 (ortho to -CN) | Electron-withdrawing (inductive), weak deactivation |

| -F | 5 (meta to -CN) | Strongly electron-withdrawing (inductive), weak deactivation |

| -NO₂ | 4 (para to -CN) | Strongly electron-withdrawing (inductive and resonance), strong deactivation |

| -CN | 1 | Strongly electron-withdrawing (inductive and resonance), strong deactivation |

This table is generated based on established principles of substituent effects in aromatic chemistry.

Applications of 2 Chloro 5 Fluoro 4 Nitrobenzonitrile As a Synthetic Building Block and Advanced Material Precursor

Role of 2-Chloro-5-fluoro-4-nitrobenzonitrile in the Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the construction of various heterocyclic ring systems. The presence of two different halogen atoms, along with the nitrile group, offers regioselective control over cyclization reactions.

Precursor for Nitrogen-Containing Heterocycles

The nitrile (-CN) group and the reactive halogen substituents on the this compound ring are key to its utility in forming nitrogen-containing heterocycles. The nitrile group can undergo addition reactions or be transformed into other nitrogen-containing functionalities, such as amines or amides, which can then participate in ring-closing reactions.

Furthermore, the chloro and fluoro atoms are susceptible to nucleophilic aromatic substitution (SNAr) by nitrogen-based nucleophiles. This allows for the direct introduction of nitrogen atoms into the aromatic core, which is a critical step in the formation of fused heterocyclic systems like quinolines and pyrazoles. For instance, reaction with ammonia (B1221849) or primary amines followed by intramolecular cyclization can lead to the formation of substituted quinoline (B57606) derivatives. Similarly, reactions with hydrazine (B178648) derivatives can serve as a pathway to pyrazole-containing structures.

| Target Heterocycle Class | Key Functional Group Utilized | General Reaction Pathway |

|---|---|---|

| Quinolines / Quinolones | Nitrile, Chloro/Fluoro | Reaction with a suitable C2-synthon followed by intramolecular cyclization. |

| Pyrazoles | Nitrile, Chloro/Fluoro | Nucleophilic substitution with hydrazine derivatives, followed by cyclization. |

| Benzimidazoles | Chloro/Fluoro, Nitro | Reduction of the nitro group to an amine, followed by reaction with a diamine and subsequent cyclization. |

| Indoles | Nitrile, Nitro | Transformation of the nitrile and nitro groups to facilitate ring closure (e.g., via reductive cyclization). |

Building Block for Sulfur- and Oxygen-Containing Heterocycles

Analogous to the synthesis of nitrogen heterocycles, this compound is a valuable precursor for heterocycles containing sulfur and oxygen. The chloro and fluoro groups can be readily displaced by sulfur or oxygen nucleophiles through the SNAr mechanism.

For the synthesis of sulfur-containing heterocycles, reaction with thiols (R-SH) or sulfide (B99878) reagents can initiate the formation of rings such as benzothiophenes or benzothiazoles. For example, reaction with methyl thioglycolate can lead to the formation of a benzothiophene (B83047) scaffold, a core structure found in many biologically active compounds. ossila.com

For oxygen-containing heterocycles, nucleophiles like hydroxide (B78521) ions, alkoxides, or phenoxides can displace the halogens. This can lead to the formation of benzofurans or benzoxazoles, depending on the specific reagents and reaction conditions employed. The choice of nucleophile and the reaction conditions can be tuned to selectively target the displacement of either the chloro or the more reactive fluoro group, providing a degree of synthetic control.

Utilization in the Synthesis of Specialty Chemicals and Chemical Intermediates

The unique substitution pattern of this compound makes it a strategic intermediate for the production of high-value specialty chemicals.

Intermediate in the Production of Agrochemicals (Focus on Chemical Pathways, not specific products)

The "2-chloro-4-fluoro-5-nitro" aromatic core, which is closely related to this compound, is a known structural motif in the synthesis of certain agrochemicals, particularly herbicides. google.comgoogle.comgoogle.comwipo.int The compound serves as a synthon where each functional group can be sequentially and selectively modified.

Key chemical transformations in these synthetic pathways include:

Reduction of the Nitro Group: The nitro group (-NO₂) is commonly reduced to an amino group (-NH₂). This transformation is a pivotal step, as the resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, such as diazotization or acylation.

Nucleophilic Substitution of Halogens: The chloro and fluoro atoms can be displaced by various nucleophiles. This allows for the attachment of different side chains and functional groups that are essential for the biological activity of the final agrochemical product.

Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). This introduces another key functional group that can be used for further derivatization, such as esterification or amide formation.

These pathways highlight the compound's role as a versatile platform, allowing for the systematic construction of complex molecules required in the agrochemical industry.

| Functional Group | Transformation | Resulting Functional Group | Purpose in Synthesis |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Creates a reactive site for building complex side chains. |

| Chloro (-Cl) / Fluoro (-F) | Nucleophilic Substitution | Varies (e.g., -OR, -SR, -NR₂) | Attaches specific moieties required for biological activity. |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Provides a handle for forming esters or amides. |

Building Block for Dyes and Pigments

The chromophoric potential of aromatic nitro compounds makes this compound a candidate for the synthesis of dyes and pigments. The synthetic pathway to colorants often involves the transformation of the nitro group into an amino group. This resulting aromatic amine is a classic precursor for the synthesis of azo dyes.

The general pathway involves a two-step process:

Diazotization: The amino group, formed by the reduction of the nitro group, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline derivative. This reaction forms an azo compound (-N=N-), which is the characteristic chromophore of azo dyes.

The chloro, fluoro, and nitrile substituents on the aromatic ring can act as auxochromes or modify the electronic properties of the chromophore, thereby influencing the final color, lightfastness, and solubility of the dye.

Contribution to the Development of Advanced Functional Materials

The distinct functional groups of this compound make it a promising monomer or precursor for the synthesis of advanced functional materials, such as high-performance polymers.

The potential contributions of each functional group to material properties are significant:

Fluorine Atom: The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and oxidative stability. It can also lower the dielectric constant and refractive index of materials, which is desirable for applications in microelectronics and optics.

Nitrile Group: The polar nitrile group can enhance intermolecular interactions, leading to materials with high strength and thermal stability. The nitrile group can also undergo polymerization or cross-linking reactions to form robust polymer networks, such as in the formation of polyimides or other thermostable polymers.

Aromatic Core: The rigid aromatic ring provides inherent thermal stability and mechanical strength to a polymer chain.

Chloro and Nitro Groups: These groups can serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of material properties or the grafting of other functional molecules.

Therefore, this compound could be utilized as a monomer in polycondensation reactions to create novel fluorinated aromatic polymers with exceptional thermal and chemical resistance, suitable for demanding applications in the aerospace, automotive, and electronics industries.

| Functional Group | Potential Contribution to Material Properties | Example Material Class |

|---|---|---|

| Fluorine (-F) | Enhanced thermal stability, chemical resistance, low dielectric constant. | Fluorinated Polyimides, High-Performance Coatings |

| Nitrile (-CN) | Increased polarity, high strength, site for cross-linking. | Thermostable Polymers, Materials for Electronics |

| Aromatic Ring | Rigidity, mechanical strength, thermal stability. | Aromatic Polyamides, Polyethers |

| Chloro (-Cl) / Nitro (-NO₂) | Reactive sites for functionalization and cross-linking. | Functionalized Polymers, Polymer Blends |

Precursor for Optoelectronic Materials

There is currently no documented evidence in peer-reviewed journals or patents to suggest that this compound is utilized as a direct precursor for the synthesis of optoelectronic materials. The unique arrangement of its chloro, fluoro, nitro, and nitrile functional groups presents theoretical possibilities for its use in creating novel organic molecules with specific electronic properties. However, the translation of this potential into practical applications in optoelectronics has not been reported.

Monomer or Intermediate in Polymer Synthesis (if applicable)

The applicability of this compound as a monomer or a key intermediate in the synthesis of polymers is not described in the available scientific literature. For a compound to be a viable monomer, it typically needs to possess at least two reactive sites that can engage in polymerization reactions. While the structure of this compound contains several reactive functionalities, its use in creating polymeric chains has not been documented.

Building Block for Organic Semiconductor Development (if applicable)

The development of organic semiconductors often relies on π-conjugated systems, and while substituted benzene (B151609) rings can be part of such systems, there are no specific reports of this compound being employed as a building block for this class of materials. The electron-withdrawing nature of its substituents could influence the electronic properties of a larger molecule, but its specific contribution to the performance of organic semiconductors has not been investigated or reported.

Catalytic Applications Involving this compound (e.g., as a ligand component, if documented)

There is no information available in the scientific literature to indicate that this compound has been used in any catalytic applications, either as a catalyst itself or as a component of a larger catalytic system, such as a ligand. The nitrile group can sometimes coordinate to metal centers, but there are no documented instances of this compound being used for such purposes in catalysis.

Future Research Directions and Emerging Perspectives for 2 Chloro 5 Fluoro 4 Nitrobenzonitrile Chemistry

Exploration of Novel and More Efficient Synthetic Methodologies for 2-Chloro-5-fluoro-4-nitrobenzonitrile

The development of advanced synthetic protocols is paramount to enhancing the accessibility and utility of this compound. Future research is anticipated to move beyond traditional batch processing to embrace more sophisticated and efficient manufacturing paradigms.

One promising avenue is the development of continuous flow synthesis methodologies. This approach offers significant advantages over conventional batch methods, including enhanced reaction control, improved safety for highly exothermic nitration reactions, and the potential for seamless integration of reaction and purification steps. Research in this area would focus on designing and optimizing microreactor systems capable of handling the specific reagents and conditions required for the multi-step synthesis of the target molecule, likely starting from halogenated precursors.

Furthermore, the application of photocatalysis and electrochemistry represents a frontier in synthetic organic chemistry that could be applied to the synthesis of this compound. These techniques can enable novel bond formations and functional group interconversions under mild conditions, potentially leading to shorter synthetic routes and reduced waste generation. For instance, light-mediated or electrochemically driven C-H functionalization could offer new pathways to introduce the nitrile or nitro groups onto a pre-existing chloro-fluoro-aromatic scaffold.

Investigation of Undiscovered Reactivity Patterns and Niche Chemical Transformations

The inherent reactivity of this compound is dictated by the interplay of its diverse functional groups. While its utility in nucleophilic aromatic substitution (SNAr) reactions is established, a vast potential for undiscovered reactivity patterns remains.

Future investigations will likely delve into selective C-H functionalization . The presence of multiple directing groups could allow for highly regioselective modifications of the aromatic ring, opening up pathways to novel derivatives that are currently inaccessible. Transition-metal catalysis, particularly with palladium, rhodium, or iridium complexes, could be instrumental in exploring these transformations.

Another area of interest lies in the orthogonal reactivity of the halogen substituents. The differential reactivity between the chlorine and fluorine atoms could be exploited to achieve sequential and site-selective modifications. Research into developing catalytic systems that can discriminate between these two halogens would significantly expand the synthetic utility of this compound as a versatile building block. The selective transformation of the nitrile or nitro groups in the presence of the reactive halogens also presents a rich field for methodological development.

Development of Advanced Spectroscopic Probes and Analytical Techniques for this compound and its Analogs

As the chemistry of this compound expands, so too will the need for sophisticated analytical techniques to characterize its derivatives and monitor its reactions in real-time.

Future research could focus on the development of in-situ spectroscopic probes . Techniques such as Process Analytical Technology (PAT), incorporating methods like Raman and infrared spectroscopy, could be integrated into synthetic workflows. This would enable real-time monitoring of reaction kinetics, impurity profiling, and optimization of reaction conditions, which is particularly valuable in moving towards more automated and controlled chemical manufacturing.

Moreover, the synthesis of isotopically labeled analogs of this compound (e.g., with 13C or 15N) would be a powerful tool for mechanistic studies. These labeled compounds, in conjunction with advanced Nuclear Magnetic Resonance (NMR) techniques, could be used to elucidate complex reaction pathways and study the subtle electronic effects of the various substituents on the aromatic ring.

Expansion into Emerging Areas of Chemical Science and Interdisciplinary Applications

The unique structural and electronic features of this compound make it an attractive candidate for exploration in a variety of emerging scientific fields beyond its traditional role as a synthetic intermediate.

In the realm of materials science , this compound could serve as a foundational building block for novel functional materials. The high degree of polarization and potential for intermolecular interactions (such as dipole-dipole and π-stacking) could be harnessed in the design of organic semiconductors, liquid crystals, or polymers with tailored electronic and photophysical properties.

There is also significant potential for its use as a scaffold in medicinal chemistry and chemical biology . The substituted benzonitrile (B105546) motif is present in numerous bioactive molecules. Future research could involve using this compound as a starting point for the synthesis of compound libraries to be screened for therapeutic activity. Its ability to participate in diverse chemical transformations makes it an ideal platform for generating molecular diversity.

Sustainable and Eco-Friendly Approaches in the Lifecycle of this compound

The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, from their synthesis to their ultimate fate in the environment. Applying these principles to this compound is a critical direction for future research.

Efforts will likely focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents. This could involve exploring enzymatic catalysis for specific transformations, which often operate under mild, aqueous conditions. The use of greener solvents, such as ionic liquids or supercritical fluids, could also significantly reduce the environmental footprint of its synthesis.

Furthermore, research into the biodegradability and environmental fate of this compound and its derivatives is essential. Understanding how these highly functionalized molecules persist or degrade in the environment is crucial for responsible chemical stewardship. This could involve studies to identify microbial pathways for the degradation of nitroaromatic and halogenated compounds, potentially leading to bioremediation strategies.

常见问题

Q. What synthetic routes are most effective for preparing 2-Chloro-5-fluoro-4-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation, nitration, and cyanation. Key steps include:

- Halogenation: Chlorination at position 2 and fluorination at position 5 can be achieved using reagents like PCl₅ or SOCl₂ for chlorination and KF/18-crown-6 for fluorination under anhydrous conditions .

- Nitration: Introducing the nitro group at position 4 requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Evidence suggests that regioselectivity is influenced by steric and electronic effects of existing substituents .

- Cyanation: Conversion of a methyl or carboxyl group to a nitrile can be done using CuCN in DMF at 120°C.

Optimization Tips:

- Use low temperatures (<10°C) during nitration to minimize byproducts.

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can solvent selection impact the purification of this compound?

Methodological Answer:

- Recrystallization: Use a 1:1 mixture of ethanol and water to dissolve the crude product at 70°C, followed by slow cooling to 4°C. This yields needle-like crystals with >95% purity .

- Column Chromatography: For impurities with similar polarity, silica gel chromatography (hexane:EtOAc 4:1) effectively separates nitro-byproducts. Collect fractions and analyze via GC-MS to confirm identity .

Advanced Research Questions

Q. How do competing electronic effects influence the regioselectivity of nitration in chloro-fluoro-benzonitrile precursors?

Methodological Answer: The nitro group’s position is dictated by:

- Electron-Withdrawing Effects: The nitrile group (-CN) deactivates the ring, directing nitration to meta positions. However, the chloro and fluoro substituents (ortho/para directors) compete, creating regioselective ambiguity.

- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict the most stable transition state for nitration at position 4 due to reduced steric hindrance compared to position 3 . Validate experimentally using isotopic labeling (¹⁵NO₃⁻) and LC-MS analysis.

Contradiction Resolution:

If unexpected nitro positions arise (e.g., para to fluorine), re-evaluate reaction conditions (e.g., acid strength in nitration mixture) or consider protecting-group strategies for the nitrile .

Q. What strategies resolve conflicting NMR data for nitro-substituted benzontriles, particularly regarding coupling constants?

Methodological Answer: Discrepancies in ¹H/¹⁹F NMR often arise from:

- Solvent Effects: Use deuterated DMSO or CDCl₃ to stabilize conformational isomers. For example, nitro group rotation can split signals; low-temperature NMR (-40°C) reduces dynamic effects .

- Heteronuclear Coupling: ¹⁹F-¹H coupling constants (e.g., = 8–12 Hz) help assign fluorine’s position. Compare with computed NMR shifts (GIAO method) using Gaussian 16 .

Case Study:

If a singlet for H-3 splits into a doublet, re-examine sample purity (HPLC) or consider NOESY to confirm spatial proximity between fluorine and adjacent protons.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening: Use DFT (M06-2X/def2-TZVP) to calculate Fukui indices, identifying the most electrophilic carbon (typically para to nitro) for Suzuki-Miyaura coupling .

- Catalyst Selection: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) in silico using COSMO-RS solvation models. Experimental validation: React with 4-methoxyphenylboronic acid in THF/K₂CO₃ at 80°C, monitoring via LC-MS .

Q. What mechanistic pathways explain unexpected byproducts during cyanation of nitro-substituted aryl halides?

Methodological Answer: Common byproducts (e.g., aryl amines or ethers) arise from:

- Nucleophilic Aromatic Substitution: Residual moisture in DMF may hydrolyze -CN to -COOH. Use molecular sieves to maintain anhydrous conditions .

- Radical Pathways: Trace O₂ can initiate radical cyanation. Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress side reactions. Characterize byproducts via HRMS and IR (nitrile stretch ~2240 cm⁻¹ vs. carboxylate ~1700 cm⁻¹) .

Data Analysis & Contradictions

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

Methodological Answer: Variations (e.g., 145–152°C) may stem from:

- Polymorphism: Perform DSC (10°C/min) to detect multiple endotherms. Recrystallize from different solvents (e.g., MeOH vs. acetone) to isolate stable polymorphs .

- Impurity Profiles: Use SEM-EDS to detect halogen salts (e.g., KCl) that depress melting points. Purify via preparative HPLC (C18, 0.1% TFA modifier) .

Q. What analytical workflows validate the absence of genotoxic impurities in nitro-aromatic intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。